molecular formula C9H10N2O B12664873 (4-Ethoxyphenyl)cyanamide CAS No. 65195-63-3

(4-Ethoxyphenyl)cyanamide

Cat. No.: B12664873
CAS No.: 65195-63-3
M. Wt: 162.19 g/mol
InChI Key: FJUGLINMEXQSBP-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)cyanamide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a cyanamide group. This compound is part of the broader family of substituted cyanamides, which have garnered significant interest due to their unique chemical properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)cyanamide typically involves the reaction of 4-ethoxyaniline with cyanogen bromide under basic conditions. This method leverages the nucleophilic nature of the amine group in 4-ethoxyaniline to facilitate the formation of the cyanamide group. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process involving the initial synthesis of 4-ethoxyaniline, followed by its reaction with cyanogen bromide. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary amines, and various substituted phenyl derivatives .

Scientific Research Applications

(4-Ethoxyphenyl)cyanamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism by which (4-Ethoxyphenyl)cyanamide exerts its effects involves the interaction of the cyanamide group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity of the target molecule. The molecular targets often include enzymes and proteins, where the compound can act as an inhibitor or modulator of their activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)cyanamide
  • (4-Chlorophenyl)cyanamide
  • (4-Nitrophenyl)cyanamide

Comparison and Uniqueness

Compared to its analogs, (4-Ethoxyphenyl)cyanamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets. For instance, the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Properties

CAS No.

65195-63-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(4-ethoxyphenyl)cyanamide

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-3-8(4-6-9)11-7-10/h3-6,11H,2H2,1H3

InChI Key

FJUGLINMEXQSBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC#N

Origin of Product

United States

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